Ivermectin was first introduced in the 1980s as a treatment for various parasitic infections in both humans and animals. It belongs to the class of compounds known as avermectins, which are macrocyclic lactones. The monosaccharide form can be synthesized or isolated from ivermectin through specific chemical modifications. This compound is classified under antiparasitic agents, particularly effective against nematodes and arthropods.
The synthesis of ivermectin monosaccharide typically involves the hydrolysis of ivermectin under acidic conditions. This process can be controlled to yield either the monosaccharide or the aglycone depending on the concentration of acid used. For instance, lower acid concentrations (0.01 to 0.1%) favor the formation of monosaccharides, while higher concentrations (1 to 10%) lead to aglycone production .
A common approach involves using sulfuric acid as a catalyst in an aqueous medium. The reaction conditions, including temperature and time, are critical for optimizing yield and purity. The synthesis can be monitored using chromatographic techniques to ensure that desired products are obtained without excessive degradation .
Ivermectin monosaccharide retains the core structure of ivermectin but lacks one sugar unit. The molecular formula can be represented as for the B1a variant, which includes a hexahydrobenzofuran moiety that contributes to its biological activity . The structural representation highlights key functional groups such as hydroxyl groups and ester linkages that are crucial for its interaction with biological targets.
Ivermectin monosaccharide participates in several chemical reactions that can modify its structure further. Hydrolysis reactions can produce various metabolites, including aglycones and other derivatives . Additionally, it can undergo oxidation reactions that modify hydroxyl groups into ketones or aldehydes, enhancing its reactivity .
The stability of ivermectin monosaccharide is influenced by pH levels; it tends to degrade under acidic conditions, leading to the formation of undesired products if not carefully controlled .
The mechanism of action for ivermectin monosaccharide is primarily based on its ability to bind selectively to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of parasites .
Research indicates that while the monosaccharide form may exhibit reduced potency compared to its parent compound, it still retains significant antiparasitic activity, making it a subject of interest for further pharmacological studies .
Ivermectin monosaccharide is typically presented as a white to off-white powder with a melting point around 150-160 °C. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water .
Key chemical properties include:
Ivermectin monosaccharide has applications in both veterinary and human medicine, particularly in treating parasitic infections such as river blindness (onchocerciasis) and lymphatic filariasis. Its modified structure may offer advantages in formulations aimed at enhancing bioavailability or reducing side effects associated with traditional ivermectin .
Research continues into its potential uses in combination therapies or as a lead compound for developing new antiparasitic agents with improved efficacy or safety profiles .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0